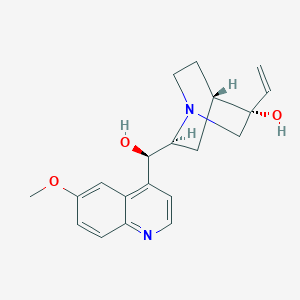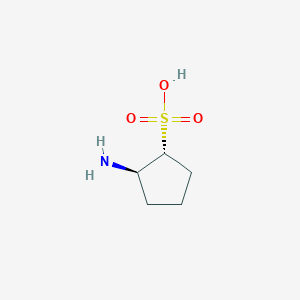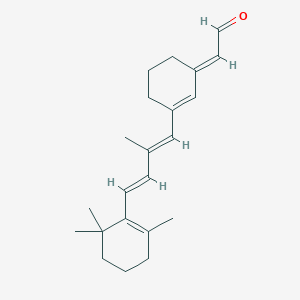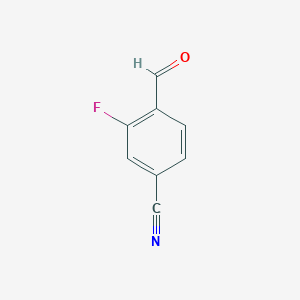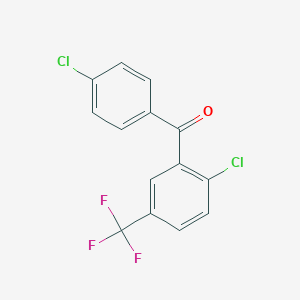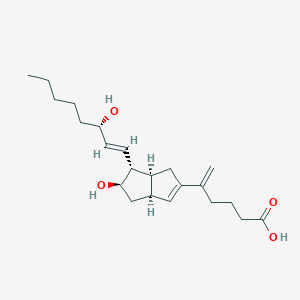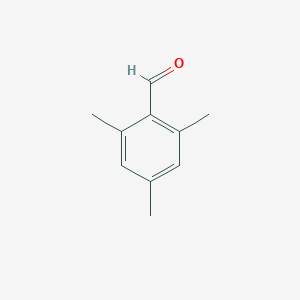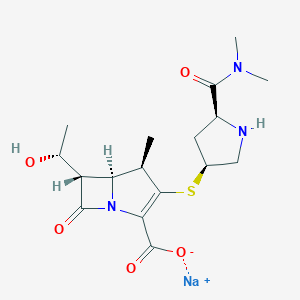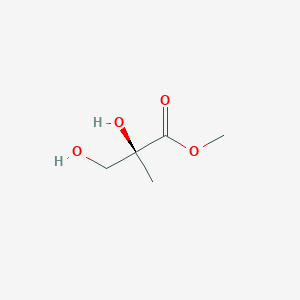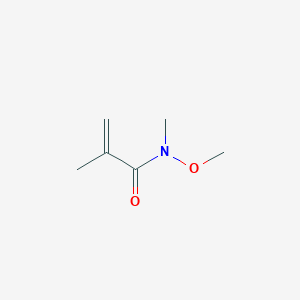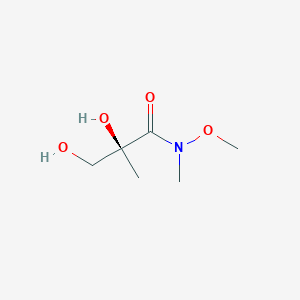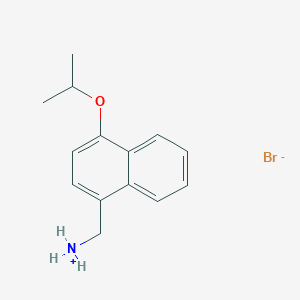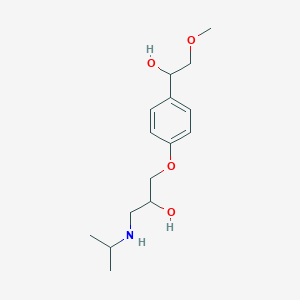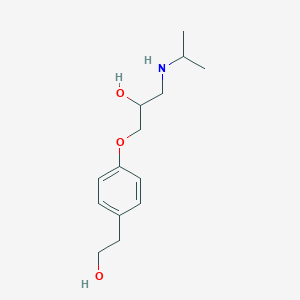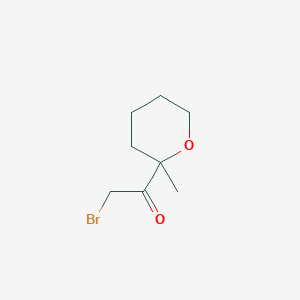
2-Bromo-1-(2-methyloxan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-methyloxan-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of alpha-bromo ketones and has been shown to have a variety of interesting properties that make it useful for a wide range of applications. In
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-methyloxan-2-yl)ethanone has a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the preparation of a variety of organic compounds. It can also be used as a starting material for the synthesis of other alpha-bromo ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction can lead to the formation of a variety of different products, depending on the reaction conditions and the nature of the nucleophile.
Biochemische Und Physiologische Effekte
There is limited information available regarding the biochemical and physiological effects of 2-Bromo-1-(2-methyloxan-2-yl)ethanone. However, it is known that the compound can be toxic if ingested or inhaled, and it should be handled with care in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Bromo-1-(2-methyloxan-2-yl)ethanone in lab experiments is its high reactivity. This makes it a useful reagent for a wide range of organic synthesis reactions. However, the compound is also highly toxic, and care must be taken when handling it in a laboratory setting. It is also relatively expensive, which can be a limitation for some research projects.
Zukünftige Richtungen
There are many potential future directions for research on 2-Bromo-1-(2-methyloxan-2-yl)ethanone. One area of interest is in the development of new synthetic methods for the compound, which could improve the yield and efficiency of its synthesis. Another area of interest is in the development of new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, there is potential for further research into the biochemical and physiological effects of the compound, which could provide valuable insights into its potential toxicity and safety.
Synthesemethoden
The synthesis of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is a relatively straightforward process that involves the reaction of 2-methyloxan-2-ol with bromine and acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reagent concentrations.
Eigenschaften
CAS-Nummer |
102124-62-9 |
|---|---|
Produktname |
2-Bromo-1-(2-methyloxan-2-yl)ethanone |
Molekularformel |
C8H13BrO2 |
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
2-bromo-1-(2-methyloxan-2-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3 |
InChI-Schlüssel |
LFTZYFAAORAAFO-UHFFFAOYSA-N |
SMILES |
CC1(CCCCO1)C(=O)CBr |
Kanonische SMILES |
CC1(CCCCO1)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



